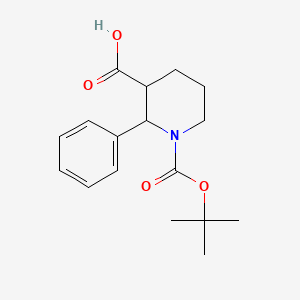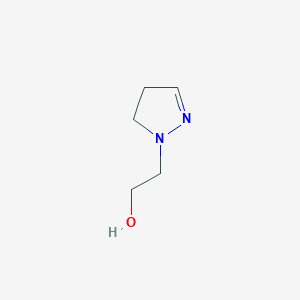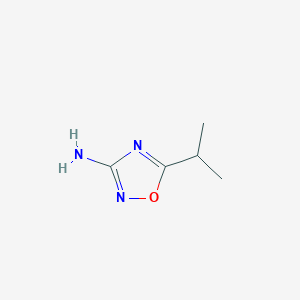
5-Amino-1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Vue d'ensemble
Description
“5-Amino-1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is a chemical compound with the CAS Number: 1268334-81-1. It has a molecular weight of 195.22 and its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O2/c1-4-6(8(11)13)9(14)12(3)5(2)7(4)10/h10H2,1-3H3,(H2,11,13) . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Studies have focused on the synthesis of novel compounds related to the chemical structure of interest. For instance, Water Mediated Synthesis explored the synthesis of compounds through a three-component reaction, leading to the development of new molecules with non-linear optical (NLO) properties and potential anticancer activity through tubulin polymerization inhibition (R. Jayarajan et al., 2019). Another study on Pyrazolopyridines demonstrated the optimization of these compounds as potent PDE4B inhibitors, highlighting the importance of 5-position SAR in enhancing biological activity (C. Mitchell et al., 2010).
Antimicrobial and Antifungal Agents
Research into Antimicrobial Activity of new Pyridothienopyrimidines and Pyridothienotriazines has shown that specific derivatives exhibit in vitro antimicrobial properties, expanding the potential applications of related chemical structures in combating bacterial and fungal infections (A. Abdel-rahman et al., 2002).
Molecular Docking and Biological Evaluation
Molecular Docking Studies have been utilized to investigate the binding modes of synthesized compounds to biological targets. The studies aim to understand the interaction mechanisms at the molecular level, providing insights into the potential therapeutic applications of these compounds. For example, certain synthesized compounds showed remarkable interactions with the colchicine binding site of tubulin, suggesting a mechanism for anticancer activity through the inhibition of tubulin polymerization (R. Jayarajan et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
5-amino-1,4,6-trimethyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-4-6(8(11)13)9(14)12(3)5(2)7(4)10/h10H2,1-3H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWXZXCGMWTQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1N)C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1524349.png)











![2-Ethyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1524368.png)
![2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid](/img/structure/B1524371.png)